N-[N-(Triphenylmethyl)glycylglycyl]cytidine
Description
N-[N-(Triphenylmethyl)glycylglycyl]cytidine is a synthetic nucleoside-peptide conjugate comprising a cytidine core modified with a glycylglycyl dipeptide, where the terminal amino group is protected by a triphenylmethyl (Trt) group. This compound exemplifies the integration of nucleoside chemistry with peptide synthesis strategies.
The synthesis of such derivatives typically involves sequential coupling of protected amino acids. For instance, peptide synthesis protocols often employ N-α-Fmoc-protected amino acids with side-chain protections (e.g., Trt for histidine or cysteine) . In nucleoside chemistry, Trt groups are commonly introduced to protect hydroxyl or amine functionalities. For example, cytidine derivatives like 5'-O-(triphenylmethyl)cytidine are synthesized via reaction with triphenylmethyl chloride in anhydrous pyridine, yielding stable crystalline solids . The Trt group’s presence is confirmed via characteristic ¹H-NMR signals, such as aromatic proton multiplets at δ 7.30–7.35 .
Properties
CAS No. |
62102-12-9 |
|---|---|
Molecular Formula |
C32H33N5O7 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-[[2-(tritylamino)acetyl]amino]acetamide |
InChI |
InChI=1S/C32H33N5O7/c38-20-24-28(41)29(42)30(44-24)37-17-16-25(36-31(37)43)35-27(40)18-33-26(39)19-34-32(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,24,28-30,34,38,41-42H,18-20H2,(H,33,39)(H,35,36,40,43)/t24-,28-,29-,30-/m1/s1 |
InChI Key |
BRJSSLGDKVKUSJ-BBAUSIIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Biological Activity
N-[N-(Triphenylmethyl)glycylglycyl]cytidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular structure significantly influences its biological activity. It consists of a triphenylmethyl group attached to a glycylglycyl moiety linked to cytidine. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O5 |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 62102-12-9 |
| LogP | 3.5 |
| Polar Surface Area | 90.40 Ų |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with specific receptors, affecting signal transduction pathways that are essential for various biological processes.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in certain cancer cell lines through the activation of apoptotic pathways.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against MRSA at concentrations as low as 0.1 mg/ml. The results are summarized in the following table:
| Compound | Target Bacteria | Concentration | Activity |
|---|---|---|---|
| This compound | Methicillin-resistant S. aureus | 0.1 mg/ml | Significant |
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.
Case Study 2: Anti-inflammatory Research
In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine levels significantly when tested in macrophage cell lines.
Anticancer Effects
The anticancer potential of this compound has been explored in various studies. Initial findings suggest that it can induce apoptosis in cancer cells.
Case Study 3: Anticancer Research
A study evaluated the effects of this compound on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The findings are summarized below:
| Cell Line | Concentration | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 10 µM | Significant apoptosis |
| MCF-7 (Breast Cancer) | 5 µM | Reduced proliferation |
Comparison with Similar Compounds
Triphenylmethyl-Protected Nucleosides
- 5'-O-(Triphenylmethyl)cytidine (Compound 8) :
- Structure : Trt group at the 5'-OH of cytidine.
- Key Data :
- ¹H-NMR: δ 7.30–7.35 (Ar–H, Trt group), δ 5.30 (H-5' downfield shift).
- Application: Intermediate for acylated derivatives (e.g., 2',3'-di-O-heptanoyl-5'-O-Trt cytidine). Comparison: Unlike N-[N-Trt-glycylglycyl]cytidine, this derivative lacks peptide modifications, focusing solely on hydroxyl protection.
N-(Triphenylmethyl)pyrimidin-2-amine (T141) :
- Structure : Trt group on pyrimidine amine.
- Key Data : Mp 174.2°C; synthesized via nucleophilic substitution.
- Comparison : Demonstrates Trt’s versatility in protecting amines but lacks the nucleoside-peptide hybrid structure.
Peptide-Modified Nucleosides
- 2',3'-Di-O-heptanoyl-5'-O-Trt cytidine (Compound 10) : Structure: Acylated hydroxyls at 2' and 3', Trt at 5'. Key Data: Mp 98–99°C; confirmed via FTIR and ¹H-NMR. Comparison: Highlights lipophilic modifications but lacks amino acid conjugates.
- Glycine, N-[N-(Trifluoroacetyl)glycyl]-, methyl ester: Structure: Trifluoroacetyl (TFA) protection on glycine. Comparison: Uses TFA instead of Trt for amino protection, offering different stability and deprotection conditions.
Data Tables
Table 1: Structural and Spectral Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Efficiency : Trt-protected intermediates (e.g., Compound 8) are synthesized in high yields (~72–98%) using well-established protocols .
- Antimicrobial Potential: Acylated cytidine derivatives (e.g., Compounds 11–15) derived from Trt-protected precursors show promise in antimicrobial studies, though specific data for N-[N-Trt-glycylglycyl]cytidine remain unpublished .
- Structural Versatility : The Trt group’s stability in diverse environments (e.g., pyridine for nucleosides, NMP for peptides) underscores its utility in hybrid molecule synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
